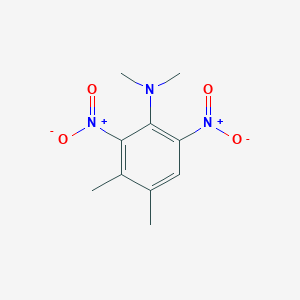

N,N,3,4-Tetramethyl-2,6-dinitroaniline

Description

Properties

CAS No. |

40487-40-9 |

|---|---|

Molecular Formula |

C10H13N3O4 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

N,N,3,4-tetramethyl-2,6-dinitroaniline |

InChI |

InChI=1S/C10H13N3O4/c1-6-5-8(12(14)15)10(11(3)4)9(7(6)2)13(16)17/h5H,1-4H3 |

InChI Key |

NRMYUJBWRRMJDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N,3,4-Tetramethyl-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves a two-step process where mononitration is followed by a second nitration step. This process can be conducted in a continuous-flow microreactor to enhance safety and selectivity .

Chemical Reactions Analysis

N,N,3,4-Tetramethyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,3,4-Tetramethyl-2,6-dinitroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: It is studied for its potential effects on biological systems, particularly its interactions with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes and herbicides.

Mechanism of Action

The mechanism of action of N,N,3,4-Tetramethyl-2,6-dinitroaniline involves its interaction with cellular microtubules. It disrupts the mitotic process by interfering with spindle microtubules, leading to cell cycle arrest at metaphase. This mechanism is similar to that of other dinitroaniline herbicides, which cause swelling of root tips and inhibition of lateral root development .

Comparison with Similar Compounds

Key Properties (Inferred from Analogues):

- Molecular Formula : Likely C₁₀H₁₂N₃O₄ (assuming additional methyl groups compared to 3,4-Dimethyl-2,6-dinitroaniline).

- Molecular Weight : ~225–240 g/mol.

- Substituent Effects: The N,N-dimethylamine group enhances steric hindrance and may influence solubility and reactivity compared to non-alkylated analogs.

Structural Analogs and Derivatives

The following table summarizes key structural analogs of N,N,3,4-Tetramethyl-2,6-dinitroaniline, focusing on substituent variations and their implications:

Substituent Effects on Properties

A. Solubility and Stability

- This compound : The N,N-dimethyl group likely reduces water solubility compared to NH₂-substituted analogs (e.g., 3,4-Dimethyl-2,6-dinitroaniline). Steric hindrance from methyl groups may enhance stability against nucleophilic attack.

- Halogenated Derivatives (Cl/Br): Chloro and bromo substituents increase molecular weight and decrease solubility in polar solvents. For example, 2-Chloro-4,6-dinitroaniline is insoluble in water , while 3,4-Dimethyl-2,6-dinitroaniline is slightly soluble in methanol .

C. Environmental and Toxicological Profiles

- Degradation : Nitroanilines often degrade via photolysis or microbial action. For example, 3,4-Dimethyl-2,6-dinitroaniline forms as a metabolite of pendimethalin, with a soil half-life influenced by aerobic conditions .

- N,N-dimethylation in the target compound may reduce acute toxicity compared to primary amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.